D-erythro-Ritalinic Acid is classified as an aromatic carboxylic acid and is a single enantiomer of erythro-Ritalinic Acid. It is derived from methylphenidate through metabolic processes in the liver. The compound is crucial in understanding the pharmacokinetics and pharmacodynamics of methylphenidate, as it is one of its primary metabolites .
The synthesis of D-erythro-Ritalinic Acid primarily involves the hydrolysis of methylphenidate. This process can be executed under various conditions:
In industrial settings, novel organic salts may be used as intermediates to enhance yield and purity during synthesis.
D-erythro-Ritalinic Acid features a complex molecular structure characterized by:
D-erythro-Ritalinic Acid participates in several chemical reactions, including:
D-erythro-Ritalinic Acid acts primarily as a norepinephrine and dopamine reuptake inhibitor. Its mechanism involves:
The pharmacokinetics of D-erythro-Ritalinic Acid are closely linked to those of methylphenidate, with metabolic pathways significantly influencing its efficacy and duration of action .
D-erythro-Ritalinic Acid exhibits unique physical and chemical properties:
These properties are crucial for its application in both laboratory settings and clinical environments .
D-erythro-Ritalinic Acid has diverse applications across various scientific fields:
D-erythro-Ritalinic acid is systematically named (2S)-2-phenyl-2-((R)-piperidin-2-yl)acetic acid under International Union of Pure and Applied Chemistry conventions. This nomenclature precisely defines its molecular framework and absolute stereochemistry. The stereochemical descriptors "(2S)" and "(2R)" specify the configuration at the two chiral centers: the benzylic carbon (C2) exhibits S-configuration, while the piperidine-attached carbon (C2') displays R-configuration. The "D-erythro" prefix historically denotes the relative threo configuration (racemate) or erythro (specific enantiomer) in the methylphenidate metabolite series, with "D" specifying this pharmacologically relevant dextrorotatory enantiomer. The erythro diastereomer configuration indicates adjacent substituents on the chiral carbons adopt a syn relationship in the preferred conformation, distinguishing it from the threo diastereomer where substituents are anti [3] [5].
D-erythro-Ritalinic acid contains two stereogenic centers: one at the α-carbon of the phenylacetic acid moiety (C2) and another at the 2-position of the piperidine ring (C2'). The absolute configurations at these centers are fixed as S and R, respectively. This specific (S,R)-enantiomer is designated as the "D-erythro" form based on its stereochemical relationship to the parent drug methylphenidate. The piperidine nitrogen and carboxylic acid group introduce polarity and hydrogen-bonding capability, significantly influencing molecular conformation and intermolecular interactions. The stereochemistry critically determines its biological recognition as the primary metabolite of dexmethylphenidate, distinguishing it from the L-erythro enantiomer which exhibits distinct metabolic pathways and negligible pharmacological activity. The rigid erythro configuration forces the phenyl and piperidine groups into a proximal spatial orientation, facilitating specific enzyme binding during hepatic hydrolysis of methylphenidate [3] [5] [6].
While detailed crystallographic parameters (unit cell dimensions, space group, atomic coordinates) for D-erythro-Ritalinic acid are not explicitly provided in the available sources, its structural characterization relies heavily on spectroscopic methods. Key analytical identifiers include:
Table 2: Spectroscopic and Structural Identifiers
Characterization Method | Key Identifiers |
---|---|
InChI Key | INGSNVSERUZOAK-NEPJUHHNSA-N |
Exact Mass | 219.1260 Da |
H-Bond Donor Count | 2 |
H-Bond Acceptor Count | 3 |
Characteristic NMR | ¹H: Phenyl (δ 7.2-7.4), H-C(α) (~δ 3.1), Piperidine CH₂ (δ 1.2-2.8); ¹³C: C=O (δ ~175) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7